molecular formula C3H6O<br>CH3CH2CHO<br>C3H6O B047417 Propionaldehyde CAS No. 123-38-6

Propionaldehyde

Cat. No.: B047417
CAS No.: 123-38-6
M. Wt: 58.08 g/mol
InChI Key: NBBJYMSMWIIQGU-UHFFFAOYSA-N
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Description

It is a three-carbon aldehyde and appears as a colorless, flammable liquid with a pungent and fruity odor . Propionaldehyde is widely used in various industrial applications due to its reactivity and versatility.

Synthetic Routes and Reaction Conditions:

    Hydroformylation of Ethylene: This is the primary industrial method for producing this compound.

    Oxidation of 1-Propanol: In the laboratory, this compound can be synthesized by oxidizing 1-propanol using a mixture of sulfuric acid and potassium dichromate.

Industrial Production Methods:

Mechanism of Action

Target of Action

Propionaldehyde, also known as propanal, is a 3-carbon aldehyde . It is a colourless, flammable liquid with a pungent and fruity odour It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mode of Action

It is known to exhibit the reactions characteristic of alkyl aldehydes, such as hydrogenation, aldol condensations, and oxidations . It is the simplest aldehyde with a prochiral methylene, meaning that α-functionalized derivatives (CH3CH(X)CHO) are chiral .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is produced industrially by hydroformylation of ethylene . In biological systems, it is produced via pathways involving Propionibacterium and some anaerobic bacteria . This compound also exists in equilibrium with 1,1-propanediol, a geminal diol, when water is available .

Pharmacokinetics

The pharmacokinetics of this compound involve absorption, distribution, metabolism, and elimination . This compound is oxidized to its corresponding carboxylic acid (i.e., propionic acid) via ALDH (NADP- and NAD-dependent) .

Result of Action

The result of this compound’s action is largely dependent on its use. It is predominantly used as a precursor to trimethylolethane (CH3C(CH2OH)3) through a condensation reaction with formaldehyde . This triol is an important intermediate in the production of alkyd resins . It is also used in the synthesis of several common aroma compounds .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, exposure to this compound may occur from ambient air, where it is released from manufacturing facilities, from municipal waste incinerators, and from the combustion of wood, gasoline, diesel fuel, and polyethylenes . It is also found in environmental tobacco smoke . These environmental factors can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Propionaldehyde participates in a wide range of physiologically important cellular processes by reducing aldehydes or oxidizing alcohols . It displays high substrate specificity toward 5-hydroxymethylfurfural (HMF), a furan aldehyde, in an NADPH- and Ni2±dependent manner . This suggests that this compound interacts with enzymes such as NADPH and Ni2+ .

Cellular Effects

This compound can cause irritation to the eyes, skin, and respiratory tract . It is considered to be a mild allergen and can cause asthma-like symptoms in sensitive individuals . Long-term exposure can lead to more serious health effects such as lung damage . Therefore, it is crucial to handle this chemical with care.

Molecular Mechanism

This compound exhibits the reactions characteristic of alkyl aldehydes, e.g., hydrogenation, aldol condensations, oxidations, etc . It is the simplest aldehyde with a prochiral methylene such that α-functionalized derivatives (CH3CH(X)CHO) are chiral . If water is available, this compound exists in equilibrium with 1,1-propanediol .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, in the catalytic cracking of polypropylene glycol polymer to this compound, the selectivity of this compound drastically increases when there is tight interfacial contact between the catalyst surface and the initial polymer reactant .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it is known that this compound exhibits low acute toxicity, but is a lung and eye irritant . Therefore, it is reasonable to assume that higher dosages could lead to increased adverse effects.

Metabolic Pathways

Propionic acid, a product of this compound oxidation, is produced via biological pathways using Propionibacterium and some anaerobic bacteria . This compound is also involved in the degradation of 1,2-propanediol, a process that occurs in the bacterial microcompartment (BMC) dedicated to 1,2-propanediol degradation .

Transport and Distribution

While specific information on the transport and distribution of this compound within cells and tissues is limited, it is known that this compound can pass through cell membranes in its non-dissociated form .

Subcellular Localization

This compound is associated with the polyhedral bodies involved in 1,2-propanediol degradation in Salmonella enterica . These polyhedral bodies are thought to function to minimize this compound toxicity during the growth of S. enterica on 1,2-propanediol .

Chemical Reactions Analysis

Propionaldehyde undergoes various chemical reactions typical of aldehydes:

Oxidation:

Reduction:

Condensation:

Comparison with Similar Compounds

Propionaldehyde is similar to other aldehydes such as acetaldehyde and butyraldehyde:

This compound is unique due to its three-carbon structure, which provides a balance between reactivity and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

propanal
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InChI

InChI=1S/C3H6O/c1-2-3-4/h3H,2H2,1H3
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InChI Key

NBBJYMSMWIIQGU-UHFFFAOYSA-N
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Canonical SMILES

CCC=O
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Molecular Formula

C3H6O, Array
Record name PROPIONALDEHYDE
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Related CAS

25722-18-3
Record name Propanal, homopolymer
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DSSTOX Substance ID

DTXSID2021658
Record name Propanal
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Molecular Weight

58.08 g/mol
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Physical Description

Propionaldehyde appears as a clear colorless liquid with an overpowering fruity-like odor. Less dense than water. Flash point 15 °F. Vapors are heavier than air., Liquid, Liquid with a suffocating odor; [Merck Index] Clear colorless liquid with an overpowering fruity odor; [CAMEO], COLOURLESS LIQUID WITH PUNGENT ODOUR., colourless, mobile liquid/sharp, pungent odour, A clear colorless liquid with an overpowering fruity odor.
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Boiling Point

120 °F at 760 mmHg (NTP, 1992), 48 °C, 49 °C, 120 °F
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Flash Point

15 °F (NTP, 1992), -30 °C (closed cup), -22 °F (-30 °C) (Closed cup), 15-19 °F (open cup), -30 °C c.c., 15 °F
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Solubility

50 to 100 mg/mL at 64 °F (NTP, 1992), Soluble in water; miscible with ethanol, ethyl ether, SOL IN CHLOROFORM, In water, 3.06X10+5 mg/L at 25 °C, 306 mg/mL at 25 °C, Solubility in water, g/100ml: 20, miscible with alcohol, ether, water
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Density

0.805 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8657 g/cu cm at 25 °C, Relative density (water = 1): 0.8, 0.800-0.805, 0.805
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Vapor Density

2 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.8 at 100 °F (Air = 1), Relative vapor density (air = 1): 2.0, 2
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Vapor Pressure

235 mmHg at 68 °F ; 687 mmHg at 113 °F (NTP, 1992), 317.0 [mmHg], 317 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 31.3, 235 mmHg
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Mechanism of Action

Inhibition of intercellular communication is an important feature in the tumor promotion phase of a multistage carcinogenesis model. In atherosclerosis inhibition of cell-cell communication by atherogenic compounds, e.g., low density lipoproteins (LDL), also seems to be important. For testing atherogenic compounds we used an atherosclerosis relevant cell type, namely human smooth muscle cells. In order to investigate which part of the LDL particle would be involved in inhibition of metabolic co-operation between human smooth muscle cells in culture ... several fatty acids and their breakdown products /were tested/, namely aldehydes. Unsaturated C-18 fatty acids markedly influenced gap-junctional intercellular communication (GJIC), whereas saturated (C18:0, C16:0) and unsaturated fatty acids with > 20 carbon atoms did not inhibit GJIC. In the case of oleic and elaidic acid, orientation seemed important; however, after exposure to palmitoleic and palmitelaidic acid no differences were found. The most potent inhibitor of GJIC was linoleic acid, which inhibited GJIC by 75%. No correlation was found between degrees of unsaturation and ability to inhibit GJIC. Of the tested aldehydes, hexanal, propanal, butanal and 4-hydroxynonenal did significantly inhibit GJIC, while pentanal had no effect. Since modification of LDL was shown to be important in order for LDL to inhibit GJIC, these results show that fatty acids and their oxidative breakdown products may be of importance for the inhibition of GJIC by LDL.
Record name PROPIONALDEHYDE
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Color/Form

Liquid, Water-white liquid

CAS No.

123-38-6
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Melting Point

-114 °F (NTP, 1992), -80 °C, -81 °C, -114 °F
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Synthesis routes and methods I

Procedure details

Compounds of formula III where n is zero and B is an oxo group can be prepared, for example, by oxidatively cleaving an optionally esterified tartaric acid; for example, using lead tetraacetate at room temperature in an organic solvent such as benzene. The resulting glyoxalic acid derivative is subsequently condensed in a conventional manner, e.g., conveniently in the presence of an amine, with propionaldehyde at an elevated temperature, e.g., at a temperature between 60° C. and 110° C. with water cleavage to yield the corresponding 3-formyl-crotonic acid derivative.
Name
Quantity
0 (± 1) mol
Type
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[Compound]
Name
formula III
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0 (± 1) mol
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[Compound]
Name
esterified tartaric acid
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0 (± 1) mol
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reactant
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Name
lead tetraacetate
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

When the reaction is a two-stage partial oxidation of propylene to acrylic acid, some or even all of the fresh propane may also be supplied into the starting reaction gas mixture for the second stage of the partial oxidation (however, this starting reaction gas mixture is sometimes not explosive even when this qualification was actually true for the starting reaction gas mixture for the first stage of the partial oxidation). This is advantageous in particular because the undesired side reaction of propane to give propionaldehyde and/or propionic acid starts in particular from the first partial oxidation stage (propylene→acrolein) under the conditions thereof. It is also advantageous to divide a fresh propane supply substantially uniformly between the first and the second partial oxidation stage.
Quantity
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Synthesis routes and methods III

Procedure details

4-(4-{[(S)-2-(4-methanesulfonyl-phenyl)-1-methyl-ethyl]-propyl-amino}-butyl)-5-oxo-[1,4]diazepane-1-carboxylic acid tert-butyl ester A mixture of sodium borohydride (0.55 g) and tetrahydrofuran (40 ml) was stirred and a mixture of acetic acid (2.62 g) and tetrohydrofuran (10 ml) slowly added with cooling to maintain the temperature below ambient. The mixture was stirred for several hours. A solution of the 4-{4-[2-(4-methanesulfonyl-phenyl)-1-methyl-ethylamino]-butyl}-5-oxo-[1,4]diazepane-1-carboxylic acid tert-butyl ester (7.0 g) and propionaldehyde (0.85 g) in tetrahydrofuran (25 ml) was prepared. The solution was slowly added to the borohydride mixture with stirring. The mixture stirred several hours followed by slow addition of 25% sodium hydroxide solution (14 g).The upper organic layer was distilled under vacuum. The residue was dissolved in toluene and washed with water. The organic layer vacuum distilled to yield 7.5g of 4-(4-{[(S)-2-(4-methanesulfonyl-phenyl)-1-methyl-ethyl]-propyl-amino}-butyl)-5-oxo-[1,4]diazepane-1-carboxylic acid tert-butyl ester as an oil.
Quantity
25 mL
Type
solvent
Reaction Step One
Name
4-(4-{[(S)-2-(4-methanesulfonyl-phenyl)-1-methyl-ethyl]-propyl-amino}-butyl)-5-oxo-[1,4]diazepane-1-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.55 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
14 g
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

1.60 g (5.6 mmol) of 2-(quinuclidin-3-yl)amino-8-methoxy-1,2,3,4-tetrahydronaphthalene (obtained from 8-methoxy-2-tetralone and 3-aminoquinuclidine by reductive amination in the conventional fashion), 3.20 g (56 mmol) of propionaldehyde and 1.70 g (28 mmol) of glacial acetic acid were stirred for 30 minutes at 0° C. 0.80 g (11 mmol) of sodium cyanoborohydride was then added, and the mixture was stirred for 15 hours at room temperature. The reaction mixture was concentrated, taken up in toluene and reconcentrated, taken up in tert.-butyl methyl ether, and stirred vigorously for 30 minutes with 20% strength sodium hydroxide solution. The aqueous phase was extracted carefully with tert.-butyl methyl ether. Washing the combined organic phases with water and saturated sodium chloride solution, drying over potassium carbonate, and concentrating in a rotary evaporator yielded the crude product as an oil (2.0 g). Chromatography on silica gel (toluene/ethanol 3:1) supplied the title compound as a syrup.
Quantity
0 (± 1) mol
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Quantity
1.7 g
Type
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Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propionaldehyde
Reactant of Route 2
Propionaldehyde
Reactant of Route 3
Propionaldehyde
Reactant of Route 4
Propionaldehyde
Reactant of Route 5
Propionaldehyde
Reactant of Route 6
Propionaldehyde

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